6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20-8-5-14-11-16(6-7-17(14)22-20)28(26,27)23-10-9-15(12-23)24-13-21-18-3-1-2-4-19(18)24/h1-4,6-7,11,13,15H,5,8-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZSJZJBGKNNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Benzo[d]imidazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring : Often associated with neuroactive compounds.
- Sulfonyl group : Plays a crucial role in enhancing solubility and biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole | Staphylococcus aureus | < 1 |
| 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one | Candida albicans | 3.9 |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary data suggests that it may inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation . The structure–activity relationship (SAR) studies indicate that modifications to the benzo[d]imidazole moiety can enhance potency against cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Compounds similar in structure to this compound have been shown to inhibit key enzymes involved in cellular signaling pathways related to growth and survival .
- Molecular Docking Studies : In silico studies suggest potential interactions with targets such as FtsZ proteins and pyruvate kinases, which are crucial for bacterial cell division and metabolism .
Case Studies
In a recent study involving a series of benzimidazole derivatives, researchers found that certain modifications led to enhanced antibacterial efficacy against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing new antimicrobial agents .
Another case study focused on the anticancer properties of related compounds, demonstrating significant cytotoxic effects on various cancer cell lines through IGF signaling pathway inhibition .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including those similar to 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one). For instance, compounds with similar structural features have shown significant inhibitory effects against hepatitis C virus (HCV), with effective concentrations (EC50) in the nanomolar range . This suggests that the compound may possess similar antiviral potential.
Anti-inflammatory Effects
Compounds containing benzimidazole and pyrrolidine structures have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives exhibited notable inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process . The specific compound could potentially be evaluated for similar anti-inflammatory activity, contributing to treatments for conditions such as arthritis or other inflammatory diseases.
Cancer Research
The unique structural characteristics of this compound may also position it as a candidate for cancer therapy. Compounds with related structures have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Investigating this compound's effects on cancer cell lines could yield valuable insights into its potential as an anticancer agent.
Case Study 1: Benzimidazole Derivatives Against HCV
A study published in Pharmacological Reviews discussed various benzimidazole derivatives and their efficacy against HCV. Specific compounds were synthesized and tested, revealing EC50 values as low as 0.007 nM against different HCV genotypes . This underscores the importance of structural modifications in enhancing antiviral activity.
Case Study 2: Anti-inflammatory Activity
Research conducted by Moneer et al. (2016) explored several benzimidazole derivatives for their anti-inflammatory effects. The study reported significant COX inhibition and reduction in edema volume compared to standard treatments like diclofenac . Such findings indicate the potential for further development of this compound as an anti-inflammatory drug.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Analysis
The sulfonyl-pyrrolidine-benzoimidazole substituent in the target compound contrasts with substituents in analogs:
Q & A
Q. What are the common synthetic pathways for synthesizing 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one, and what challenges arise during its purification?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine core, often via cyclization or condensation reactions.
- Step 2 : Introduction of the benzimidazole moiety using coupling agents (e.g., Buchwald-Hartwig amination) .
- Step 3 : Sulfonylation at the pyrrolidine nitrogen, followed by attachment to the dihydroquinolinone scaffold .
Challenges include low yields due to steric hindrance from the sulfonyl group and impurities from unreacted intermediates. Purification often requires gradient HPLC or column chromatography under optimized solvent conditions .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
Key techniques include:
- NMR Spectroscopy : For confirming the pyrrolidine-benzimidazole linkage (e.g., NOESY for spatial proximity of protons) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring conformation .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
Standard protocols include:
- In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are selected based on structural analogs like quinoline derivatives .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, with positive controls (e.g., imidazole-based antifungals) .
- Cytotoxicity profiling : Use of MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the sulfonyl group to the pyrrolidine ring?
Yield optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing charged intermediates .
- Catalyst screening : Tertiary amines (e.g., DMAP) or Lewis acids (e.g., ZnCl₂) can accelerate sulfonyl transfer .
- Temperature control : Reactions performed at 0–5°C reduce side reactions, as evidenced in analogs with similar steric demands .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise from:
- Pharmacokinetic variability : Poor solubility or metabolic instability (e.g., CYP450-mediated oxidation of the dihydroquinolinone ring). Mitigate via formulation (nanoparticle encapsulation) or structural modification (e.g., fluorination to block metabolic hotspots) .
- Assay-specific artifacts : Validate in vitro hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?
Critical SAR features:
- Benzimidazole substitution : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance target binding, as seen in trifluoromethyl-substituted analogs .
- Sulfonyl group flexibility : Rigidifying the pyrrolidine-sulfonyl linkage (e.g., via sp³-hybridized carbons) improves selectivity for hydrophobic binding pockets .
- Dihydroquinolinone modifications : Introducing methyl groups at the 3-position reduces off-target effects in kinase inhibition .
Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?
Advanced approaches include:
- Cellular thermal shift assays (CETSA) : Identifies target engagement by measuring protein stability shifts upon compound binding .
- CRISPR-Cas9 screening : Genome-wide knockout libraries can pinpoint synthetic lethal interactions .
- Molecular dynamics simulations : Models interactions with flexible binding sites (e.g., ATP-binding pockets in kinases) .
Q. How can researchers address discrepancies in reported solubility and stability profiles?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts of the benzimidazole nitrogen) .
- Stability studies : Accelerated degradation tests under varied pH/temperature conditions, with UPLC-MS monitoring of decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
